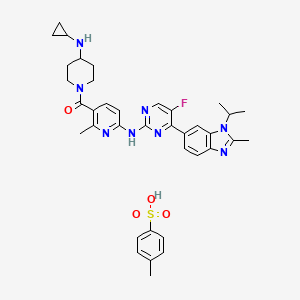

Cimpuciclib tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C37H43FN8O4S |

|---|---|

Molecular Weight |

714.9 g/mol |

IUPAC Name |

[4-(cyclopropylamino)piperidin-1-yl]-[6-[[5-fluoro-4-(2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]-2-methyl-3-pyridinyl]methanone;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C30H35FN8O.C7H8O3S/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21;1-6-2-4-7(5-3-6)11(8,9)10/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37);2-5H,1H3,(H,8,9,10) |

InChI Key |

GHPZVWMOCAVFLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

Cimpuciclib Tosylate vs. Cimpuciclib Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimpuciclib is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, with demonstrated anti-tumor activity. This technical guide provides an in-depth comparison of cimpuciclib tosylate and its corresponding free base form. While both entities exhibit comparable biological activity at equimolar concentrations, their physicochemical properties, particularly solubility and stability, are expected to differ, with the tosylate salt form generally offering advantages in these areas. This document summarizes the available data on their chemical properties, biological activity, and provides insights into relevant experimental protocols and the underlying signaling pathway.

Introduction

Cyclin-dependent kinases (CDKs) are critical enzymes that regulate the progression of the cell cycle.[1][2][3] The CDK4/6-cyclin D complex, in particular, plays a pivotal role in the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb).[1][4] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] Cimpuciclib is a small molecule inhibitor designed to target CDK4 selectively, thereby blocking this pathway and inhibiting cancer cell growth.[1][5]

The choice between a free base and a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, impacting formulation, bioavailability, and stability. While the free base is the pharmacologically active moiety, salt forms are often utilized to improve the physicochemical properties of a drug. This guide aims to provide a comprehensive technical overview of this compound and cimpuciclib free base, summarizing the current knowledge to aid researchers and drug development professionals in their work with this promising anti-cancer agent.

Physicochemical Properties

A direct comparative study of all physicochemical properties of this compound and cimpuciclib free base is not publicly available. However, based on general principles of salt formation and the available data, some key differences can be highlighted. The tosylate salt is expected to have enhanced aqueous solubility and stability compared to the free base.[5]

| Property | This compound | Cimpuciclib Free Base |

| Chemical Structure | (Structure not explicitly found, but is the tosylate salt of the free base) |

|

| Molecular Formula | C₃₇H₄₃FN₈O₄S | C₃₀H₃₅FN₈O |

| Molecular Weight | 714.85 g/mol | 542.66 g/mol [5] |

| CAS Number | 2408872-84-2 | 2202767-78-8 |

| Solubility | DMSO: 200 mg/mL (279.78 mM; requires sonication)[6] | No quantitative data available. Generally lower aqueous solubility than the tosylate salt is expected.[5] |

| Appearance | Solid | Data not available |

| Stability | Generally more stable than the free base.[5] | Data not available |

Biological Activity

Both this compound and the free base are reported to be potent and selective inhibitors of CDK4.[1][5] It is stated that at equivalent molar concentrations, their biological activity is comparable.[5] However, a direct comparative study providing IC50 values for both forms from the same assays is not available.

In Vitro Data

| Assay | This compound | Cimpuciclib Free Base |

| CDK4 Inhibition IC50 | 0.49 nM[1][3] | No data available |

| Colo205 Cell Proliferation IC50 | 141.2 nM (after 6 days of treatment)[1][5] | No data available |

In Vivo Data

Direct comparative in vivo studies are not available. The following data has been reported for each form separately.

This compound:

-

In a Colo205 tumor-bearing mouse model, oral gavage administration of this compound at 50 mg/kg twice a week resulted in significant tumor growth inhibition.[1][6]

Cimpuciclib Free Base (referred to as "cimpuciclib (example 63)" in some sources):

-

Pharmacokinetic studies have been conducted in rats and mice, demonstrating a slow metabolic rate and maintenance of high plasma concentrations.[5]

| Species | Dose (oral) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng/mL·h) | t₁/₂ (h) |

| Rat | 5 mg/kg | 559.7 | 6 | 5414 | 2.4 |

| Mouse | 50 mg/kg | 7960 | 1 | 136782 | 14.8 |

Signaling Pathway and Experimental Workflows

Cimpuciclib Signaling Pathway

Cimpuciclib targets the CDK4/Cyclin D1 complex, a key driver of the G1/S phase transition in the cell cycle. By inhibiting CDK4, cimpuciclib prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 cell cycle arrest.

References

Cimpuciclib Tosylate: A Technical Overview of In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimpuciclib tosylate is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of cell cycle progression. Its mechanism of action centers on the inhibition of the CDK4/Cyclin D1 complex, which plays a crucial role in the G1 phase of the cell cycle. By targeting this pathway, this compound effectively halts the proliferation of cancer cells, making it a promising candidate for anti-tumor therapies. This technical guide provides a comprehensive overview of the in vitro inhibitory activity of this compound, detailed experimental protocols, and a visualization of its underlying signaling pathway.

Data Presentation: In Vitro IC50 Values

The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values against its primary target and a representative cancer cell line are summarized below.

| Target/Cell Line | IC50 Value (nM) | Assay Type |

| CDK4 | 0.49 | Kinase Inhibition Assay |

| Colo205 Cells | 141.2 | Cell Proliferation Assay |

Note: A broader kinase selectivity profile for this compound against other kinases is not publicly available at the time of this publication.

Signaling Pathway

This compound exerts its effect by inhibiting the CDK4/Cyclin D1 complex. This complex is responsible for the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4, Cimpuciclib prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state where it sequesters E2F, thereby inducing G1 cell cycle arrest.[1][2]

Experimental Protocols

In Vitro CDK4 Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a common method for determining the IC50 value of a compound against a purified kinase.

Materials:

-

Recombinant active CDK4/Cyclin D1 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate: A fusion protein containing the C-terminal fragment of Rb (amino acids 773-928)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

10 mM ATP stock solution

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper or similar filter membrane

-

Phosphoric acid wash buffer

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a reaction plate, combine the diluted this compound or vehicle (DMSO), the Rb substrate solution, and the diluted active CDK4/Cyclin D1 enzyme.

-

Initiate the kinase reaction by adding the ATP solution containing the radiolabeled ATP. The final ATP concentration should be at or near the Km for CDK4.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Measure the radioactivity remaining on the filters using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay - Representative Protocol)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Colo205 cells (or other desired cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed Colo205 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. The concentration range for Colo205 cells could be approximately 0-500 nM.[3]

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for the desired duration (e.g., 6 days for Colo205 cells).[3]

-

At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent inhibitor of CDK4, demonstrating significant anti-proliferative effects in cancer cell lines. Its targeted mechanism of action within the cell cycle signaling pathway underscores its potential as a valuable therapeutic agent. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this compound. Further investigation into its broader kinase selectivity and efficacy in various cancer models will continue to delineate its therapeutic promise.

References

Cimpuciclib Tosylate: A Technical Guide to its Effect on Retinoblastoma (Rb) Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimpuciclib tosylate is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key enzyme in the regulation of the cell cycle. By targeting CDK4, this compound intervenes in the critical pathway that leads to the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. Inactivation of Rb through hyperphosphorylation is a hallmark of many cancers, including retinoblastoma, as it removes a crucial checkpoint for cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effect on Rb phosphorylation. While direct quantitative data for this compound's impact on Rb phosphorylation in retinoblastoma cell lines is not yet publicly available, this document outlines the established mechanisms for selective CDK4 inhibitors and provides detailed experimental protocols for assessing this endpoint.

Introduction to this compound

This compound is the tosylate salt form of cimpuciclib, a small molecule inhibitor of CDK4. The tosylate formulation typically enhances the solubility and stability of the compound for research and development purposes.[1] Cimpuciclib has demonstrated high selectivity and potent inhibitory activity against CDK4.[1][2]

Quantitative Data on Cimpuciclib

While specific data on the inhibition of Rb phosphorylation by this compound is not extensively published, the available data demonstrates its potent activity as a CDK4 inhibitor and its anti-proliferative effects in cancer cell lines.

| Parameter | Value | Cell Line | Reference |

| CDK4 IC50 | 0.49 nM | in vitro enzyme assay | [2][3][4] |

| Cell Proliferation IC50 | 141.2 nM (6 days) | Colo205 (colon cancer) | [2][5] |

| In Vivo Tumor Growth Inhibition | 93.63% | Colo205 tumor-bearing mice (50 mg/kg, oral gavage, twice a week) | [4][5] |

The CDK4/6-Rb Signaling Pathway and Mechanism of Action

The progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase is tightly regulated by the Rb protein. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle advancement.

The phosphorylation and subsequent inactivation of Rb are primarily mediated by the cyclin D-CDK4/6 complexes.[6] Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. These active complexes then phosphorylate Rb at multiple sites. This "hyperphosphorylation" of Rb causes a conformational change, leading to the release of E2F transcription factors. The liberated E2F then activates the transcription of target genes, driving the cell into the S phase.

This compound, as a selective CDK4 inhibitor, directly interferes with this process. By binding to the ATP-binding pocket of CDK4, it prevents the kinase from phosphorylating Rb.[6] This maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and thereby inducing a G1 cell cycle arrest.

Signaling Pathway Diagram

References

- 1. Limited Redundancy in Phosphorylation of Retinoblastoma Tumor Suppressor Protein by Cyclin-Dependent Kinases in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]

Cimpuciclib Tosylate: A Deep Dive into G1 Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimpuciclib tosylate is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of cell cycle progression.[1][2][3] By targeting the CDK4/Cyclin D complex, cimpuciclib effectively halts the cell cycle in the G1 phase, preventing the transition to the S phase where DNA replication occurs. This mechanism of action has positioned cimpuciclib as a promising therapeutic candidate in the field of oncology, particularly for the treatment of tumors dependent on the CDK4/6-Rb pathway for proliferation.[4][5] This technical guide provides an in-depth overview of the core mechanism of cimpuciclib-induced G1 phase cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism: Inhibition of the CDK4/Cyclin D-Rb Pathway

The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis.

The primary driver of G1/S transition is the enzymatic activity of the CDK4/Cyclin D and CDK6/Cyclin D complexes. These complexes phosphorylate Rb, leading to its inactivation and the release of E2F. This compound exerts its effect by directly inhibiting the kinase activity of CDK4.[1][2][3] This inhibition prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. As a result, E2F-mediated transcription is repressed, and the cell is unable to progress into the S phase, leading to a G1 phase arrest.

Quantitative Analysis of G1 Phase Arrest

The efficacy of this compound in inducing G1 phase cell cycle arrest is both dose- and time-dependent. While specific quantitative data for cimpuciclib's effect on cell cycle distribution is not yet publicly available in peer-reviewed literature, data from other selective CDK4/6 inhibitors, such as palbociclib and ribociclib, provide a strong indication of the expected outcomes. It is anticipated that treatment of susceptible cancer cell lines with cimpuciclib would result in a significant increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases.

Table 1: Anticipated Dose-Dependent Effect of this compound on Cell Cycle Distribution (Hypothetical Data)

| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Vehicle Control) | 45% | 35% | 20% |

| 10 | 55% | 30% | 15% |

| 50 | 70% | 20% | 10% |

| 100 | 85% | 10% | 5% |

| 500 | 90% | 5% | 5% |

Table 2: Anticipated Time-Course of G1 Arrest with this compound (Hypothetical Data at 100 nM)

| Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 | 45% | 35% | 20% |

| 6 | 60% | 25% | 15% |

| 12 | 75% | 15% | 10% |

| 24 | 85% | 10% | 5% |

| 48 | 88% | 7% | 5% |

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is fundamental for quantifying the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL solution in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired time points.

-

Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for CDK4/Cyclin D-Rb Pathway Proteins

This technique is used to assess the impact of this compound on the protein levels and phosphorylation status of key players in the G1/S transition.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin D1, anti-CDK4, anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin). For phospho-specific antibodies, normalize to the total protein levels.

Visualizing the Molecular Mechanism and Experimental Process

Cimpuciclib-Induced G1 Arrest Signaling Pathway

Caption: Cimpuciclib inhibits the CDK4/Cyclin D complex, preventing Rb phosphorylation and inducing G1 arrest.

Experimental Workflow for Assessing Cimpuciclib-Induced G1 Arrest

Caption: Workflow for evaluating cimpuciclib's effect on cell cycle and protein expression.

Conclusion

This compound is a specific inhibitor of CDK4, a critical enzyme for the G1 to S phase transition of the cell cycle. Its mechanism of action, centered on the prevention of Rb phosphorylation, leads to a robust G1 phase arrest in susceptible cell types. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this effect. The continued investigation of cimpuciclib and other CDK4/6 inhibitors holds significant promise for the development of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating Cimpuciclib Tosylate in Breast Cancer Cell Lines: A Technical Guide

Disclaimer: As of late 2025, publicly available research specifically detailing the experimental investigation of Cimpuciclib tosylate in breast cancer cell lines is limited. This compound is recognized as a highly selective and potent CDK4 inhibitor with a reported IC50 of 0.49 nM.[1][2][3] However, the available cell-based anti-proliferative data has been determined in colon cancer cell lines (colo205), showing an IC50 of 141.2 nM.[1][3]

This guide will, therefore, provide a comprehensive framework for the investigation of a potent CDK4/6 inhibitor, such as this compound, in breast cancer cell lines. The methodologies, expected outcomes, and data presentation are based on established preclinical studies of other well-characterized CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib, which have demonstrated significant efficacy in hormone receptor-positive (HR+) breast cancer.

Core Concept: Targeting the Cell Cycle in Breast Cancer

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many breast cancers, particularly estrogen receptor-positive (ER+) subtypes, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation. This compound, as a selective CDK4 inhibitor, is designed to block this pathway, thereby inducing cell cycle arrest and inhibiting tumor growth.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the kind of quantitative data that would be generated when investigating a CDK4/6 inhibitor in various breast cancer cell lines. The values presented are representative examples based on published data for other CDK4/6 inhibitors.

Table 1: Anti-proliferative Activity of a CDK4/6 Inhibitor in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) |

| MCF-7 | ER+, PR+, HER2- | 10 - 50 |

| T-47D | ER+, PR+, HER2- | 20 - 100 |

| ZR-75-1 | ER+, PR+, HER2- | 15 - 80 |

| MDA-MB-231 | Triple-Negative | >1000 |

| SK-BR-3 | HER2+ | 500 - 1500 |

Table 2: Effect of a CDK4/6 Inhibitor on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | Vehicle | 45% | 35% | 20% |

| CDK4/6 Inhibitor (100 nM) | 75% | 10% | 15% | |

| T-47D | Vehicle | 50% | 30% | 20% |

| CDK4/6 Inhibitor (100 nM) | 80% | 8% | 12% |

Table 3: Modulation of Key Signaling Proteins by a CDK4/6 Inhibitor

| Cell Line | Treatment | p-Rb (Ser780) Level (Normalized) | Cyclin D1 Level (Normalized) |

| MCF-7 | Vehicle | 1.0 | 1.0 |

| CDK4/6 Inhibitor (100 nM) | 0.2 | 0.8 | |

| ZR-75-1 | Vehicle | 1.0 | 1.0 |

| CDK4/6 Inhibitor (100 nM) | 0.15 | 0.75 |

Mandatory Visualizations

Signaling Pathway

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A typical experimental workflow for evaluating a CDK4/6 inhibitor in breast cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T-47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Plate cells and treat with this compound at the desired concentration (e.g., 100 nM) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Rb (Ser780), total Rb, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the protein of interest to the loading control.

Flow Cytometry for Cell Cycle Analysis

-

Cell Preparation: Seed cells and treat with this compound (e.g., 100 nM) for 24-48 hours.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

The Potential of CDK4/6 Inhibition in Glioblastoma Preclinical Models: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preclinical data on cimpuciclib tosylate in glioblastoma models is not publicly available. This guide will therefore provide a comprehensive overview of the preclinical potential of the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor class in glioblastoma, drawing upon data from representative molecules such as palbociclib, ribociclib, abemaciclib, and the novel inhibitor GLR2007. This information is intended to serve as a surrogate to illustrate the therapeutic rationale and potential of targeting the CDK4/6 pathway in this challenging disease.

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat primary brain tumors. A hallmark of GBM is the dysregulation of the cell cycle, with the CDK4/6-Retinoblastoma (Rb) pathway being altered in a significant proportion of cases. This has positioned CDK4/6 inhibitors as a promising therapeutic strategy. Preclinical studies utilizing various CDK4/6 inhibitors have demonstrated their potential to induce cell cycle arrest, inhibit proliferation, and, in some cases, prolong survival in glioblastoma models. Key findings indicate that these inhibitors can penetrate the blood-brain barrier and exert their intended biological effects on intracranial tumors. This technical guide synthesizes the available preclinical data on CDK4/6 inhibitors in glioblastoma, presenting quantitative efficacy data, detailed experimental methodologies, and a depiction of the core signaling pathway to inform further research and development in this area.

The CDK4/6-Rb Signaling Pathway in Glioblastoma

The CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, including glioblastoma, hyperactivity of this pathway, often due to amplification of CDK4/6 or loss of the tumor suppressor p16/INK4A, leads to uncontrolled cell proliferation. CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing G1 cell cycle arrest.

Quantitative Data on CDK4/6 Inhibitors in Glioblastoma Preclinical Models

The following tables summarize the in vitro and in vivo efficacy of various CDK4/6 inhibitors in glioblastoma preclinical models.

In Vitro Efficacy of CDK4/6 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| GLR2007 | U87-MG | Proliferation | 15.6 ± 2.4 | [1] |

| GLR2007 | U118-MG | Proliferation | 23.2 ± 5.2 | [1] |

| Palbociclib | GBM-L1 (PDCL) | Colony Formation | Not specified | [2][3] |

| Palbociclib | HW1 (PDCL) | Colony Formation | Not specified | [2][3] |

| Palbociclib | BAH1 (PDCL) | Colony Formation | Not specified | [2][3] |

| Palbociclib | RN1 (PDCL) | Colony Formation | Not specified | [2][3] |

| Ribociclib | Patient-Derived Lines | Cell Viability | Cytotoxic as single agent | [4][5] |

| Abemaciclib | LN229 | Sphere Formation | Significantly hindered | [6] |

PDCL: Patient-Derived Cell Line

In Vivo Efficacy of CDK4/6 Inhibitors in Glioblastoma Xenograft Models

| Compound | Animal Model | Tumor Model | Treatment Regimen | Outcome | Reference |

| GLR2007 | BALB/c nude mice | BN2289 subcutaneous xenograft | 25 mg/kg and 50 mg/kg for 21 days | 39.4% and 56.4% Tumor Growth Inhibition (TGI) respectively | [7] |

| Palbociclib | BALB/c nude mice | BN2289 subcutaneous xenograft | 25 mg/kg for 21 days | 34.0% TGI | [7] |

| Abemaciclib | BALB/c nude mice | BN2289 subcutaneous xenograft | 25 mg/kg for 21 days | 24.9% TGI | [7] |

| Palbociclib | Balb/c nude mice | GBM-L1 intracranial xenograft | Oral administration | No significant survival advantage as monotherapy | [2][3] |

| Palbociclib + RT | Balb/c nude mice | GBM-L1 intracranial xenograft | Oral palbociclib with radiation | 8-day survival advantage over control | [2][3] |

| Abemaciclib | Not Specified | Orthotopic xenografts | Not Specified | Reduced tumor growth | [6] |

RT: Radiation Therapy

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the preclinical evaluation of CDK4/6 inhibitors in glioblastoma models.

In Vitro Cell-Based Assays

-

Cell Lines and Culture:

-

Established human glioblastoma cell lines such as U87-MG and U118-MG are commonly used.[1]

-

Patient-derived cell lines (PDCLs) are also utilized to better recapitulate the heterogeneity of human GBM.[2][3]

-

Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Proliferation and Viability Assays:

-

MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the CDK4/6 inhibitor for a specified period (e.g., 72 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved. Absorbance is measured to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).[1]

-

Colony Formation Assay: Cells are treated with the inhibitor and/or radiation, then seeded at a low density and allowed to grow for a period to form colonies. Colonies are then stained and counted to assess the long-term proliferative capacity.[2][3]

-

Neurosphere Growth Assay: Used for patient-derived glioblastoma lines cultured as neurospheres to assess the impact of treatment on the stem-like cell population.[4]

-

-

Cell Cycle Analysis:

-

Cells are treated with the CDK4/6 inhibitor for a defined period (e.g., 24 hours).[1]

-

They are then harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide.

-

The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[2][3]

-

-

Apoptosis Assays:

In Vivo Animal Models

-

Animal Strains:

-

Tumor Implantation:

-

Subcutaneous Xenografts: Human glioblastoma cells are injected subcutaneously into the flank of the mice. Tumor volume is monitored regularly using calipers.[7]

-

Orthotopic (Intracranial) Xenografts: A more clinically relevant model where human glioblastoma cells are stereotactically injected directly into the brain of the mice. This allows for the assessment of drug efficacy in the context of the brain microenvironment and the blood-brain barrier.[2][3]

-

-

Drug Administration and Dosing:

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): For subcutaneous models, TGI is calculated as the percentage reduction in tumor volume in the treated group compared to the vehicle control group.[7]

-

Survival Analysis: For orthotopic models, the primary endpoint is typically overall survival, which is monitored and analyzed using Kaplan-Meier curves.[2][3]

-

-

Pharmacokinetic Analysis:

Conclusion and Future Directions

The preclinical data for CDK4/6 inhibitors in glioblastoma models are encouraging, demonstrating on-target activity, cell cycle arrest, and anti-proliferative effects both in vitro and in vivo. The ability of some of these compounds to penetrate the blood-brain barrier is a critical finding that supports their further clinical investigation. While monotherapy may have limitations, the synergistic effects observed when combined with radiation therapy suggest that combination strategies will be key to unlocking the full potential of this drug class in glioblastoma.

Future preclinical studies should focus on:

-

Investigating this compound: Generating specific preclinical data for this compound in a range of glioblastoma models is essential to understand its unique properties and potential advantages.

-

Combination Therapies: Exploring rational combinations of CDK4/6 inhibitors with other targeted agents, immunotherapies, and standard-of-care treatments.

-

Biomarker Discovery: Identifying predictive biomarkers of response and resistance to CDK4/6 inhibition in glioblastoma to enable patient stratification in future clinical trials.

-

Advanced Models: Utilizing more sophisticated preclinical models, such as patient-derived organoids and genetically engineered mouse models, to better predict clinical outcomes.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Scholars@Duke publication: Combination of palbociclib and radiotherapy for glioblastoma. [scholars.duke.edu]

- 3. Combination of palbociclib and radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abemaciclib impairs glioblastoma sphere formation by targeting the GSK3β-mediated transcriptional regulation of CD44 and TCF7L2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Cimpuciclib Tosylate: A Potential Next-Generation CDK4/6 Inhibitor for Melanoma Treatment

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastatic melanoma remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. The cyclin-dependent kinase 4/6 (CDK4/6) pathway is frequently dysregulated in melanoma, making it a prime target for therapeutic intervention. Cimpuciclib tosylate, a highly selective and potent CDK4 inhibitor, has demonstrated promising preclinical anti-tumor activity. While direct clinical data for this compound in melanoma is not yet available, its mechanism of action aligns with the validated therapeutic strategy of CDK4/6 inhibition in this malignancy. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available preclinical data, and the broader context of CDK4/6 inhibition in melanoma, offering a valuable resource for researchers and drug development professionals exploring its potential in this indication.

Introduction to this compound

This compound is a small molecule inhibitor of cyclin-dependent kinase 4 (CDK4). Its high selectivity and potency distinguish it as a promising candidate for targeted cancer therapy. The inhibition of CDK4 disrupts the cell cycle, leading to a halt in proliferation of cancer cells that are dependent on this pathway.

Mechanism of Action: Targeting the Core of Cell Cycle Dysregulation in Melanoma

The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, including a high percentage of melanomas, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound selectively inhibits CDK4, thereby preventing the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for DNA replication and cell cycle progression, ultimately inducing G1 cell cycle arrest.

Cimpuciclib Tosylate: A Preclinical and Mechanistic Overview of a Novel CDK4 Inhibitor for CDK4-Dysregulated Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase 4 (CDK4) plays a pivotal role in cell cycle progression, and its dysregulation is a hallmark of numerous cancers. The CDK4/Cyclin D complex, in particular, is a critical driver of the G1 to S phase transition. Consequently, selective inhibition of CDK4 presents a promising therapeutic strategy for cancers characterized by an overactive CDK4/Cyclin D/retinoblastoma (Rb) pathway. Cimpuciclib tosylate (SPH6162) has emerged as a potent and highly selective small molecule inhibitor of CDK4, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental methodologies for this compound, aimed at researchers and professionals in the field of oncology drug development.

Mechanism of Action: Targeting the Core of Cell Cycle Dysregulation

This compound functions as a highly selective inhibitor of cyclin-dependent kinase 4 (CDK4). Its primary mechanism of action is the disruption of the CDK4/Cyclin D/Rb signaling pathway, which is frequently hyperactivated in various cancer types.

In normal cell cycle progression, the binding of D-type cyclins to CDK4 forms an active kinase complex. This complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb). Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition and DNA synthesis.

In CDK4-dysregulated cancers, this process is uncontrolled, leading to aberrant cell proliferation. This compound competitively binds to the ATP-binding pocket of CDK4, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, resulting in a G1 cell cycle arrest and the inhibition of tumor cell proliferation.

The high selectivity of this compound for CDK4 is a key characteristic, suggesting a potentially favorable therapeutic window with reduced off-target effects compared to less selective CDK inhibitors.

Caption: this compound inhibits the CDK4/Cyclin D complex, preventing Rb phosphorylation and halting G1/S cell cycle progression.

Preclinical Activity of this compound

The preclinical development of this compound has demonstrated its potent and selective inhibitory activity against CDK4 and its anti-tumor effects in both in vitro and in vivo models.

In Vitro Activity

This compound has shown high selectivity for CDK4 in enzymatic assays. In cellular assays, it has demonstrated potent anti-proliferative effects in cancer cell lines with known CDK4 pathway dysregulation.

| Assay Type | Target/Cell Line | Endpoint | Result | Reference |

| Enzymatic Assay | CDK4 | IC50 | 0.49 nM | [1][2] |

| Cell Proliferation Assay | colo205 (Colon Cancer) | IC50 | 141.2 nM | [1][3] |

In Vivo Activity

In vivo studies using a colo205 colon cancer xenograft model in mice have shown significant tumor growth inhibition upon oral administration of this compound.

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Colo205 tumor-bearing mice | colo205 | 50 mg/kg Cimpuciclib | Oral gavage, twice a week | 93.63% tumor growth inhibition | [4] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and mice have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Cimpuciclib. The results indicate that the compound has a slow metabolic rate and maintains a high concentration in plasma.

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng/mL·h) | t1/2 (h) | Reference |

| Rats | 5 mg/kg | Oral | 559.7 | 6 | 5414 | 2.4 | [3] |

| Mice | 50 mg/kg | Oral | 7960 | 1 | 136782 | 14.8 | [3] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following sections describe generalized, standard methodologies for the key experiments cited, providing a framework for understanding the data generated.

Caption: A generalized workflow for the preclinical evaluation of a CDK4 inhibitor like this compound.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4.

-

Reagents and Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme complex.

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP and a suitable substrate (e.g., a synthetic peptide derived from Rb protein).

-

This compound stock solution (in DMSO).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the diluted compound or DMSO (vehicle control) to the assay wells.

-

Add the CDK4/Cyclin D1 enzyme to the wells and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.

-

Cell Proliferation Assay (MTT Assay - Generalized Protocol)

Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line (e.g., colo205).

-

Reagents and Materials:

-

Colo205 cells.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed colo205 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the diluted compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vivo Tumor Xenograft Study (Generalized Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animals and Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Colo205 cells.

-

Matrigel (or similar).

-

This compound formulation suitable for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant colo205 cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally according to the predetermined dosing schedule.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Preclinical Pharmacokinetic Study (Generalized Protocol)

Objective: To determine the pharmacokinetic profile of this compound in rodents.

-

Animals and Materials:

-

Rats and/or mice.

-

This compound formulation for oral and intravenous administration.

-

Blood collection supplies (e.g., tubes with anticoagulant).

-

LC-MS/MS system for bioanalysis.

-

-

Procedure:

-

Administer a single dose of this compound to the animals via the oral or intravenous route.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

-

Process the blood samples to obtain plasma and store them frozen until analysis.

-

Develop and validate a bioanalytical method (e.g., LC-MS/MS) for the quantification of Cimpuciclib in plasma.

-

Analyze the plasma samples to determine the concentration of Cimpuciclib at each time point.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

-

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound (SPH6162). The development of this compound appears to be in the preclinical stage.

Conclusion

This compound is a potent and selective CDK4 inhibitor with promising preclinical anti-tumor activity in a CDK4-dysregulated cancer model. Its mechanism of action, centered on the induction of G1 cell cycle arrest, provides a strong rationale for its development as a targeted therapy. The available in vitro and in vivo data, along with its favorable pharmacokinetic profile in animal models, support its potential as a clinical candidate. Further investigation across a broader range of CDK4-dysregulated cancer types is warranted to fully elucidate its therapeutic potential. This technical guide summarizes the core preclinical findings and provides a framework of the experimental methodologies used to evaluate this novel CDK4 inhibitor, serving as a valuable resource for the cancer research and drug development community.

References

Unveiling the Off-Target Landscape of Cimpuciclib Tosylate: A Technical Guide to Early-Stage Research

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the off-target effects of Cimpuciclib tosylate, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). While Cimpuciclib has demonstrated high potency for its intended targets, a thorough understanding of its broader kinase interaction profile is critical for predicting potential side effects and identifying opportunities for therapeutic expansion.

As of the latest available public information, comprehensive off-target screening data for this compound is not widely available. Therefore, this document outlines the established experimental protocols and conceptual frameworks necessary to conduct such an investigation, drawing upon industry-standard methodologies for kinase inhibitor profiling.

On-Target Activity of this compound

This compound is designed to selectively inhibit CDK4 and CDK6, key regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] The known on-target inhibitory concentrations (IC50) and cellular anti-proliferative effects of Cimpuciclib are summarized below.

| Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |

| CDK4 | 0.49 | Colo205 | 141.2 | [1][2] |

| CDK6 | 9.56 | [2] |

The Canonical CDK4/6 Signaling Pathway

Cimpuciclib exerts its therapeutic effect by inhibiting the phosphorylation of the Retinoblastoma protein (Rb) by the Cyclin D-CDK4/6 complex.[3][5] This action prevents the release of the E2F transcription factor, thereby halting cell cycle progression from the G1 to the S phase.[3][6] Understanding this primary mechanism is fundamental to differentiating on-target from potential off-target effects.

Methodologies for Off-Target Profiling

A comprehensive assessment of this compound's off-target effects requires a multi-pronged approach, combining biochemical and cell-based assays. The following sections detail the standard experimental protocols that should be employed.

Biochemical Kinase Profiling

Large-scale kinase screening panels are the cornerstone of off-target identification. These assays quantify the interaction of a compound with a broad range of purified kinases.

Experimental Protocol: Kinome Scan

-

Assay Principle: A competition-based binding assay is utilized. Kinases are tagged (e.g., with DNA) and incubated with the test compound (this compound) and an immobilized, broad-spectrum kinase inhibitor. The amount of tagged kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

-

Procedure:

-

A library of several hundred purified human kinases is arrayed.

-

Each kinase is incubated with this compound at one or more concentrations (e.g., 1 µM and 10 µM for initial screening).

-

An immobilized ligand is introduced to capture kinases not bound by Cimpuciclib.

-

The amount of kinase bound to the immobilized ligand is quantified, typically by quantitative PCR (qPCR) of the DNA tag.

-

Results are expressed as a percentage of a DMSO control, with lower percentages indicating stronger binding.

-

-

Data Analysis: Hits (kinases showing significant inhibition) are typically defined by a threshold (e.g., >90% inhibition at 1 µM). For these hits, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 value.

Cell-Based Off-Target Validation

Biochemical hits must be validated in a cellular context to confirm their physiological relevance. Cellular thermal shift assays (CETSA) and phospho-proteomics are powerful methods for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Assay Principle: The binding of a ligand (this compound) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

-

Procedure:

-

Intact cells are treated with this compound or a vehicle control (DMSO).

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins.

-

The abundance of a specific protein of interest (a potential off-target identified from the kinome scan) in the soluble fraction is quantified by Western blotting or mass spectrometry.

-

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of Cimpuciclib indicates target engagement.

Experimental Protocol: Phospho-proteomics

-

Assay Principle: This method provides a global view of changes in protein phosphorylation in response to drug treatment, offering insights into the downstream signaling consequences of off-target inhibition.

-

Procedure:

-

A relevant cell line is treated with this compound at various concentrations and time points.

-

Cells are lysed, and proteins are digested into peptides.

-

Phosphopeptides are enriched using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

The enriched phosphopeptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Quantitative analysis of the phosphoproteome reveals signaling pathways that are modulated by Cimpuciclib treatment. Downregulation of phosphorylation on a known substrate of a potential off-target kinase provides strong evidence of cellular engagement.

Hypothetical Off-Target Signaling

Should kinome profiling reveal off-target interactions, it is crucial to map these to their respective signaling pathways to understand the potential biological consequences. For instance, if Cimpuciclib were found to inhibit a hypothetical "Kinase X" involved in a pro-survival pathway, this could represent a beneficial off-target effect. Conversely, inhibition of a kinase essential for normal cellular function could indicate a potential for toxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cimpuciclib Tosylate: An In-Depth Technical Guide for Basic Cell Cycle Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cimpuciclib tosylate, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), for its application in basic cell cycle research. This document details its mechanism of action, provides quantitative data on its activity, and offers detailed experimental protocols for its use in key cell cycle assays.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for CDK4, a key regulator of the cell cycle.[1][2][3] Its potent inhibitory activity makes it a valuable tool for investigating the intricate mechanisms of cell cycle control, particularly the G1 phase and the G1/S transition. Dysregulation of the CDK4/Cyclin D pathway is a hallmark of many cancers, making selective inhibitors like this compound crucial for both basic research and preclinical studies.[4][5][6][7]

Mechanism of Action: Targeting the G1/S Checkpoint

The progression of eukaryotic cells through the cell cycle is orchestrated by the sequential activation of a series of cyclin-dependent kinases (CDKs). In the G1 phase, the formation of the Cyclin D-CDK4 complex is a critical event that drives the cell towards DNA synthesis (S phase).[4][6] This complex phosphorylates the Retinoblastoma protein (pRb), a tumor suppressor that, in its hypophosphorylated state, binds to the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry.

Phosphorylation of pRb by the Cyclin D-CDK4 complex leads to its inactivation and the release of E2F, allowing for the transcription of target genes that are essential for DNA replication and cell cycle progression.[1][8][9] this compound exerts its effect by selectively binding to and inhibiting the kinase activity of CDK4. This prevents the phosphorylation of pRb, maintaining it in its active, growth-suppressive state. Consequently, E2F remains sequestered, transcription of S-phase genes is blocked, and the cell cycle is arrested in the G1 phase.[4][5][7]

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Source |

| CDK4 | 0.49 | [1][2][3] |

| CDK6 | 9.56 | [3] |

Table 2: In Vitro Anti-proliferative and In Vivo Efficacy

| Cell Line | Assay | IC₅₀ (nM) / Effect | Treatment Details | Source |

| Colo205 | Cell Proliferation | 141.2 | 6 days incubation | [1][2][3] |

| Colo205 Xenograft | Tumor Growth Inhibition | 93.63% | 50 mg/kg, oral gavage, twice a week | [1][2] |

Table 3: Pharmacokinetic Profile

| Animal Model | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng/mL•h) | t₁/₂ (h) | Source |

| Rats | 5 mg/kg (oral) | 559.7 | 6 | 5414 | 2.4 | [1][2] |

| Mice (Colo205 tumor-bearing) | 50 mg/kg (oral) | 7960 | 1 | 136782 | 14.8 | [1][2] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro CDK4 Kinase Assay

This protocol describes a radiometric filter-binding assay to determine the IC₅₀ of this compound against the CDK4/Cyclin D1 complex.

Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme complex

-

GST-tagged Retinoblastoma protein (Rb) C-terminal fragment (substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

ATP solution

-

Phosphoric acid (e.g., 75 mM)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube or 96-well plate, combine the CDK4/Cyclin D1 enzyme, GST-Rb substrate, and the diluted this compound or DMSO (vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of this compound on a cancer cell line, such as Colo205.

Materials:

-

Colo205 cells (or other suitable cell line)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Harvest and count cells, then seed them into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubate the plate for the desired duration (e.g., 6 days).[1][2][3]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Rb Phosphorylation

This protocol provides a method to assess the effect of this compound on the phosphorylation of Rb at CDK4-specific sites (e.g., Ser780, Ser795).

Materials:

-

Cell line of interest (e.g., Colo205)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780 or Ser795), anti-total-Rb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with anti-total-Rb and anti-β-actin antibodies to confirm equal loading.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cell line of interest

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Plate cells and treat them with this compound or DMSO for the desired time.

-

Harvest the cells (including any floating cells) and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be expected.

In Vivo Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a subcutaneous tumor xenograft model.

Materials:

-

Colo205 cells

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of Colo205 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage according to the desired schedule (e.g., twice a week).[1][2]

-

Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor body weight regularly.

-

Continue treatment until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice, excise the tumors, and record their weights.

-

Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Conclusion

This compound is a highly potent and selective CDK4 inhibitor that serves as an invaluable research tool for dissecting the mechanisms of cell cycle control. Its ability to induce a robust G1 cell cycle arrest allows for detailed studies of the G1/S checkpoint and the downstream consequences of CDK4 inhibition. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their basic cell cycle research endeavors.

References

- 1. pnas.org [pnas.org]

- 2. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin D1/Cdk4 regulates retinoblastoma protein-mediated cell cycle arrest by site-specific phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypo-phosphorylation of the retinoblastoma protein (pRb) by cyclin D:Cdk4/6 complexes results in active pRb - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Preclinical Pharmacokinetic Profile of Cimpuciclib Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available preclinical pharmacokinetic data on Cimpuciclib tosylate, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models is crucial for its continued development as a potential therapeutic agent. This document summarizes key pharmacokinetic parameters, outlines experimental methodologies based on available information, and visualizes the relevant biological pathway and experimental workflows.

Pharmacokinetic Parameters of this compound in Animal Models

The in vivo pharmacokinetic profile of this compound has been characterized in both rat and mouse models following oral administration. The compound demonstrates a slow metabolic rate and maintains a high concentration in plasma.[1][2] Key pharmacokinetic parameters are summarized in the table below for easy comparison.

| Parameter | Rat | Mouse |

| Dose (mg/kg) | 5 | 50 |

| Administration Route | Oral | Oral |

| Cmax (ng/mL) | 559.7 | 7960 |

| Tmax (h) | 6 | 1 |

| AUC0-24 (ng/mL•h) | 5414 | 136782 |

| t1/2 (h) | 2.4 | 14.8 |

| Data sourced from publicly available information from commercial suppliers.[1][2] |

Experimental Protocols

While detailed experimental protocols from primary peer-reviewed literature are not publicly available for this compound, the following outlines the general methodology based on the available data from suppliers.[1][2]

In Vivo Pharmacokinetic Studies

-

Animal Models: The studies were conducted in rats and colo205 tumor-bearing mice.[1][2]

-

Dosing and Administration:

-

Data Analysis: The plasma concentrations of this compound over time were analyzed to determine the key pharmacokinetic parameters: maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve from 0 to 24 hours (AUC0-24), and elimination half-life (t1/2).[1][2]

Note: Specific details regarding the vehicle used for formulation, the strain and sex of the animals, the number of animals per group, the precise blood sampling time points, and the bioanalytical method for drug quantification in plasma are not specified in the publicly available sources. For a comprehensive understanding, these details would be required from a formal study report.

Visualizing Key Pathways and Processes

To better illustrate the context of this compound's action and evaluation, the following diagrams, created using the DOT language, depict its mechanism of action and a typical experimental workflow for preclinical pharmacokinetic studies.

References

Methodological & Application

Cimpuciclib Tosylate: Solubility and Preparation for In Vitro Assays

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cimpuciclib tosylate is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][3][4][5] Its efficacy in preclinical studies highlights its potential as an anti-tumor agent.[1][2][4] This document provides detailed protocols for the solubilization of this compound and its preparation for use in various in vitro assays, along with a summary of its solubility characteristics and a diagram of its target signaling pathway.

Introduction to this compound

Cimpuciclib is a small molecule drug that functions as a cyclin-dependent kinase inhibitor.[6] Specifically, this compound is a selective inhibitor of CDK4 with a reported IC50 of 0.49 nM.[1][3][4][5] By inhibiting CDK4, Cimpuciclib effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for the G1 to S phase transition in the cell cycle.[7][8][9][10] This mechanism of action leads to cell cycle arrest and inhibition of tumor cell proliferation. For instance, it has been shown to inhibit the proliferation of Colo205 cells with an IC50 of 141.2 nM.[1][2][4] The tosylate salt form of Cimpuciclib generally offers improved water solubility and stability compared to the free base.[2]

Solubility Data

Proper dissolution is critical for accurate and reproducible results in in vitro experiments. This compound exhibits good solubility in dimethyl sulfoxide (DMSO). The following table summarizes the known solubility data.

| Solvent | Concentration | Notes |

| DMSO | 200 mg/mL (279.78 mM) | Ultrasonic assistance may be required for complete dissolution.[4] |

Note: It is recommended to always use high-purity, anhydrous DMSO for the preparation of stock solutions.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can then be used for further dilutions.

Materials:

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Accurately weigh out a specific amount of this compound powder (e.g., 1 mg, 5 mg, or 10 mg) and place it into a sterile microcentrifuge tube.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / 714.85 g/mol ) * 100,000

-

Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-